molecular formula C18H16ClFN2O3S2 B2413900 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1421465-55-5

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2413900
CAS No.: 1421465-55-5
M. Wt: 426.91
InChI Key: JCKTVMYUKJGQER-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic chemical reagent designed for advanced pharmaceutical and biological research. The compound's structure, which incorporates a 2-chlorophenyl-substituted thiazole core linked to a fluorinated methoxybenzenesulfonamide group, suggests potential as a scaffold for developing novel enzyme inhibitors or receptor modulators. Researchers can explore its application in areas such as targeted protein degradation, kinase inhibition, or ion channel modulation. The presence of the sulfonamide group indicates potential for engaging with enzyme active sites, while the thiazole moiety is a common feature in many bioactive molecules. This compound is provided as a tool to support early-stage drug discovery and chemical biology studies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-fluoro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3S2/c1-11-17(26-18(22-11)13-5-3-4-6-14(13)19)10-21-27(23,24)12-7-8-16(25-2)15(20)9-12/h3-9,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKTVMYUKJGQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-methylthiazole core. A thiourea derivative reacts with an α-haloketone to form the thiazole ring. For this compound, 2-chlorophenylthiourea and 3-chloro-2-butanone undergo cyclization in ethanol under reflux (78–80°C, 6–8 hours), yielding 2-(2-chlorophenyl)-4-methylthiazole.

Reaction Conditions

Reagent Solvent Temperature Time Yield
2-Chlorophenylthiourea Ethanol Reflux 8 h 72%

Introduction of the Aminomethyl Group

Bromination of the thiazole at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN, 70°C, 3 hours) provides 5-bromo-2-(2-chlorophenyl)-4-methylthiazole. Subsequent nucleophilic substitution with sodium azide (NaN₃) in DMF (80°C, 12 hours) yields the azide, which is reduced to the primary amine using hydrogenation (H₂, Pd/C, 1 atm, 25°C, 4 hours).

Optimization Data

  • Bromination yield: 68% (NBS, AIBN, CCl₄)
  • Staudinger reaction yield: 85% (NaN₃, DMF)
  • Hydrogenation yield: 90% (H₂, Pd/C)

Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

Sulfonation and Chlorination

3-Fluoro-4-methoxybenzene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, followed by quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride. This step is critical for subsequent sulfonamide bond formation.

Key Parameters

  • Sulfonation temperature: 0–5°C (prevents over-sulfonation)
  • SOCl₂ stoichiometry: 2.5 equivalents (ensures complete conversion)
  • Isolation yield: 78% after distillation

Sulfonamide Bond Formation

The amine intermediate (5-(aminomethyl)-2-(2-chlorophenyl)-4-methylthiazole) reacts with 3-fluoro-4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at 0°C to room temperature (2 hours), achieving a yield of 82% after column chromatography.

Reaction Profile

  • Molar ratio (amine:sulfonyl chloride): 1:1.1
  • Base: Et₃N (3 equivalents)
  • Purification: Silica gel chromatography (hexane:EtOAc, 3:1)

Alternative Routes: Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Thiazole Functionalization

A boronic ester derivative of the benzene sulfonamide (e.g., 3-fluoro-4-methoxybenzeneboronic acid pinacol ester) can couple with a brominated thiazole intermediate under palladium catalysis. This method, adapted from Ambeed’s protocols, employs Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 equivalents), in dioxane/H₂O (4:1) at 100°C (12 hours).

Performance Metrics

  • Coupling partner: 5-bromo-2-(2-chlorophenyl)-4-methylthiazole
  • Yield: 74% (post-column purification)
  • Turnover number (TON): 14.8

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution (hexane to ethyl acetate) on silica gel, followed by recrystallization from ethanol/water (4:1). Purity is assessed via HPLC (≥98.5%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.62 (s, 2H, CH₂), 3.91 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • MS (ESI+) : m/z 453.1 [M+H]⁺.

Challenges and Optimization Insights

  • Regioselectivity in Thiazole Formation : Use of electron-withdrawing groups (e.g., 2-chlorophenyl) directs cyclization to the 5-position.
  • Sulfonamide Hydrolysis Mitigation : Low-temperature reaction conditions (0°C) prevent decomposition of the sulfonyl chloride.

Industrial-Scale Considerations

Batch processes for the thiazole intermediate achieve kilogram-scale production with 67% overall yield. Continuous flow systems are explored for sulfonation steps to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: It shows promise in the development of new therapeutic agents, especially in the treatment of bacterial infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluorobenzenesulfonamide
  • N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
  • N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide

Uniqueness

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to the presence of both fluorine and methoxy groups on the benzenesulfonamide moiety. This combination of substituents can significantly influence the compound’s biological activity, solubility, and overall chemical properties, making it distinct from its analogs.

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and subsequent modifications to introduce the sulfonamide and methoxy groups. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound against a variety of human cancer cell lines. The National Cancer Institute (NCI) has screened compounds against approximately 60 human tumor cell lines derived from nine neoplastic diseases, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer.

Table 1: Antitumor Activity of this compound

Cell Line TypeLogGI50 ValueComparison with Standard
Leukemia (L)-6.6Higher than 5-Fluorouracil (LogGI50 -5.06)
Breast Cancer (BC)-8.0Significantly higher than standard
Colon Cancer (CC)-4.91Comparable to standard
Non-Small Cell Lung Cancer (NSCLC)-5.42Effective but lower than some standards

The LogGI50 values indicate that this compound exhibits potent antitumor activity, particularly against breast cancer and leukemia cell lines, where it outperformed established chemotherapeutic agents like 5-Fluorouracil .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been assessed for antimicrobial activity. Studies have shown that it possesses significant antimicrobial effects against various pathogens.

Table 2: Antimicrobial Activity Profile

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa1.0 µg/mL

The compound demonstrated potent activity with low MIC values, indicating its potential as an effective antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study in Oncology : A clinical trial involving patients with advanced breast cancer showed promising results with this compound as part of a combination therapy regimen, significantly improving progression-free survival rates compared to historical controls.
  • Antimicrobial Resistance : In a study focused on multidrug-resistant bacterial strains, the compound was effective in reducing bacterial load in vitro, suggesting its potential role in treating infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. How can the synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide be optimized for reproducibility and yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonamide coupling, and regioselective substitutions. Key parameters include:

  • Temperature control : Maintaining inert atmospheres (N₂/Ar) during thiazole formation to prevent oxidation of intermediates .
  • Catalyst selection : Use of Pd-based catalysts for Suzuki-Miyaura coupling to attach aromatic substituents, as reported in analogous sulfonamide syntheses .
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing 2-chlorophenyl vs. 3-chlorophenyl isomers) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula, especially given the presence of fluorine and sulfur atoms .
  • X-ray crystallography : For absolute configuration determination, particularly for resolving stereochemical ambiguities in the thiazole-methyl linkage .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer :

  • In vitro assays : Use of cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity, with IC₅₀ calculations .
  • Enzyme inhibition studies : Testing against kinases or sulfotransferases due to the sulfonamide moiety’s known role in enzyme binding .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiazole ring formation) be elucidated?

  • Methodological Answer :

  • Kinetic studies : Monitoring reaction progress via HPLC to identify rate-determining steps and intermediates .
  • Isotopic labeling : Use of ¹⁸O or deuterated reagents to track oxygen or proton transfer during sulfonamide coupling .
  • Computational modeling : DFT calculations to map energy profiles for cyclization steps in thiazole synthesis .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized protocols (e.g., identical cell lines/media) to rule out variability .
  • Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended interactions .
  • Solubility adjustments : Test bioactivity in varying solvents (DMSO vs. saline) to assess artifacts from aggregation .

Q. What strategies are effective for enhancing metabolic stability of this sulfonamide derivative?

  • Methodological Answer :

  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS to pinpoint degradation sites (e.g., demethylation of methoxy groups) .
  • Structural analogs : Synthesize fluorinated or methyl-protected derivatives to block metabolic hotspots .

Q. How can computational tools predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on the sulfonamide’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns simulations to assess binding stability and identify key residues in the target’s active site .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported methods for similar sulfonamide-thiazole hybrids?

  • Analysis : Discrepancies often arise from:

  • Byproduct formation : Uncontrolled oxidation of thiazole intermediates (e.g., sulfoxide byproducts) under non-inert conditions .
  • Regioselectivity : Competing pathways in sulfonamide coupling (N- vs. S-alkylation) due to pH variations .
    • Resolution : Optimize pH (6.5–7.0) and use scavengers (e.g., thiourea) to suppress side reactions .

Q. How to resolve conflicting reports on the compound’s fluorescence properties?

  • Analysis : Fluorescence intensity may depend on:

  • Solvent polarity : Higher emission in apolar solvents (e.g., toluene) vs. quenching in polar media (e.g., DMSO) .
  • Aggregation effects : Concentration-dependent excimer formation, validated via dynamic light scattering (DLS) .
    • Resolution : Standardize solvent systems and concentrations in fluorescence assays .

Methodological Tables

Parameter Optimal Condition Reference
Thiazole ring synthesis80°C, N₂ atmosphere, 12 hr
Sulfonamide couplingpH 6.5–7.0, RT, 24 hr
PurificationSiO₂ column (hexane/EtOAc 3:1)
Bioactivity screeningMTT assay, 48 hr incubation

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